Mephetyl tetrazole
Overview
Description
Mephetyl Tetrazole is a potent and selective Kv1.5 potassium channel blocker . It has the empirical formula C20H22N4O and a molecular weight of 334.41 . The compound is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of Mephetyl Tetrazole is represented by the SMILES stringCOc1ccc (CCn2nnnc2C3 (CC3)c4ccc (C)cc4)cc1
. This indicates the presence of a methoxyphenyl group, a tetrazole group, and a tolylcyclopropyl group in its structure . Physical And Chemical Properties Analysis
Mephetyl Tetrazole is an oil with a pale yellow color . It is soluble in DMSO at concentrations greater than 5 mg/mL . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry
Mephetyl tetrazole derivatives exhibit promising pharmacological properties. Researchers have explored their potential as antibacterial agents, anti-inflammatory compounds, and even anticancer drugs . The tetrazolyl functional group, akin to carboxylic acids, provides a unique nitrogen-rich scaffold for drug design.
Mechanism of Action
Target of Action
Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel . The Kv1.5 channel is a molecular target for the treatment of atrial fibrillation .
Mode of Action
The compound interacts with its primary target, the Kv1.5 potassium channel, and blocks it .
Biochemical Pathways
It is known that the blocking of kv15 channels can affect the electrical activity of the heart, specifically in the atria . This can lead to changes in heart rhythm and potentially help in the treatment of conditions like atrial fibrillation .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that Mephetyl tetrazole may have good metabolic stability, which could positively impact its bioavailability.
Result of Action
The molecular and cellular effects of Mephetyl tetrazole’s action primarily involve changes in the electrical activity of the heart. By blocking the Kv1.5 potassium channels, the compound can prolong the atrial ERP, potentially leading to changes in heart rhythm .
Action Environment
It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs . These factors can include diet, lifestyle, co-administration of other drugs, and individual genetic variations
Future Directions
While specific future directions for Mephetyl Tetrazole are not available in the search results, it’s worth noting that tetrazole derivatives are being actively studied and are in various stages of clinical trials . They have recently been approved for use as pharmaceuticals . This suggests that Mephetyl Tetrazole and other tetrazole derivatives may have promising applications in the future.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPWWBWXVLSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017558 | |
Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mephetyl tetrazole | |
CAS RN |
916923-10-9 | |
Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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